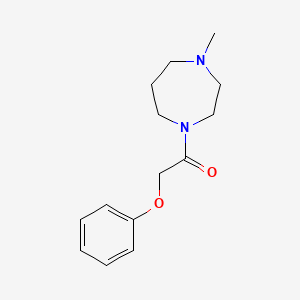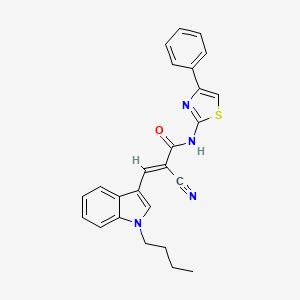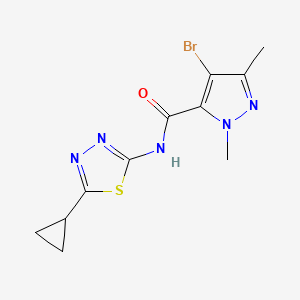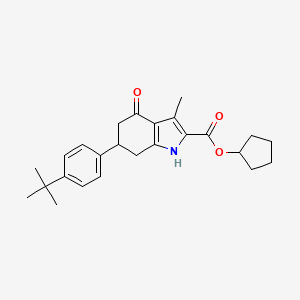![molecular formula C19H30N4O2 B4588431 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide](/img/structure/B4588431.png)
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide
Overview
Description
5-N-[1-(2-bicyclo[221]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a pyrazole core
Scientific Research Applications
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the pyrazole core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.
Functionalization of the pyrazole ring:
Amidation: The final step involves the formation of the carboxamide groups through a reaction with an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation reactions, and halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting downstream molecular events.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
tert-Butyl bromoacetate: Used as a building block in organic synthesis.
Uniqueness
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide is unique due to its bicyclic heptane ring and pyrazole core, which confer specific chemical properties and potential biological activities not found in simpler compounds.
Properties
IUPAC Name |
5-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-N,3-N-diethyl-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-5-23(6-2)19(25)16-11-17(22(4)21-16)18(24)20-12(3)15-10-13-7-8-14(15)9-13/h11-15H,5-10H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHQTMZJAYNKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC(C)C2CC3CCC2C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4588352.png)

![N-allyl-2-[(4-ethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4588361.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4588369.png)

![1-(3-ethoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4588380.png)
![2-[(4-chlorophenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4588383.png)
![2-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4588387.png)



![2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-propylacetamide](/img/structure/B4588427.png)
![2-{4-[(4-BUTOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-TERT-BUTYLCYCLOHEXYL)ACETAMIDE](/img/structure/B4588433.png)
![1-Cyclohexyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4588438.png)
